molecular formula C25H22ClFN2OS B2483911 N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-11-9

N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

Cat. No. B2483911
CAS RN: 532970-11-9
M. Wt: 452.97
InChI Key: LLEOKPBSRZLNCB-UHFFFAOYSA-N
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Description

“N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a benzyl group with chlorine and fluorine substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2-chloro-6-fluorobenzyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing indole groups are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the chlorine and fluorine atoms in the benzyl group would likely make the compound relatively polar .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical, the indole group is a common structure in many drugs and can interact with various biological targets .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, as well as conducting clinical trials .

properties

IUPAC Name

N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN2OS/c1-17-7-2-3-8-18(17)25(30)28-13-14-29-15-24(19-9-4-5-12-23(19)29)31-16-20-21(26)10-6-11-22(20)27/h2-12,15H,13-14,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEOKPBSRZLNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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